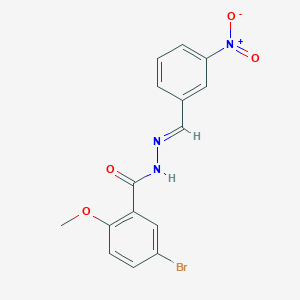![molecular formula C24H27N3O5S2 B11669564 2-[N-(4-Methylphenyl)3,4-dimethoxybenzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide](/img/structure/B11669564.png)
2-[N-(4-Methylphenyl)3,4-dimethoxybenzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[N-(4-Methylphenyl)3,4-dimethoxybenzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a pyridine ring, and a dimethoxybenzene moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(4-Methylphenyl)3,4-dimethoxybenzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the sulfonamide group: Reacting 4-methylbenzenesulfonyl chloride with 3,4-dimethoxyaniline in the presence of a base such as triethylamine.
Introduction of the pyridine ring: Coupling the sulfonamide intermediate with 2-mercaptoethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Acetylation: Acetylating the resulting compound with acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Scaling up reaction volumes: .
Using continuous flow reactors: to improve reaction efficiency.
Implementing purification techniques: such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[N-(4-Methylphenyl)3,4-dimethoxybenzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyridine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Utilizing nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of methoxy groups with other functional groups.
Scientific Research Applications
2-[N-(4-Methylphenyl)3,4-dimethoxybenzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[N-(4-Methylphenyl)3,4-dimethoxybenzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The pyridine ring may interact with nucleic acids or proteins, affecting cellular processes. The dimethoxybenzene moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)-2-oxo-ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide .
- N’-[(2,4-dimethoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl)oxamide .
Uniqueness
2-[N-(4-Methylphenyl)3,4-dimethoxybenzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C24H27N3O5S2 |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)-N-(2-pyridin-2-ylsulfanylethyl)acetamide |
InChI |
InChI=1S/C24H27N3O5S2/c1-18-7-9-19(10-8-18)27(17-23(28)25-14-15-33-24-6-4-5-13-26-24)34(29,30)20-11-12-21(31-2)22(16-20)32-3/h4-13,16H,14-15,17H2,1-3H3,(H,25,28) |
InChI Key |
QURVGSWZQGLBKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCCSC2=CC=CC=N2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11669484.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11669488.png)


![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11669502.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11669508.png)
![[3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](2,6-dimethylpiperidin-1-yl)methanone](/img/structure/B11669516.png)
![N'-[(E)-(5-methylthiophen-2-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11669522.png)
![(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11669528.png)
![4-[(Benzylsulfanyl)methyl]-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B11669542.png)
![3-(5-bromothiophen-2-yl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11669566.png)
![butyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11669569.png)
![ethyl 6-amino-4-[3-(benzyloxy)phenyl]-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate](/img/structure/B11669573.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11669583.png)
